NNMT Inhibition Potency: 6-Amino-4-methyl-nicotinamide Exhibits Moderate Activity Relative to Optimized Analogs
In a comparative class-level analysis, 6-Amino-4-methyl-nicotinamide (represented by a compound bearing a 4-methyl substitution on a nicotinamide-like core) demonstrated an IC50 of 4,360 nM against human nicotinamide N-methyltransferase (NNMT) [1]. While this establishes baseline inhibitory activity for the scaffold, other substituted 6-amino-nicotinamide analogs within the same study achieved significantly higher potency, with an IC50 as low as 0.150 nM [2]. This 29,000-fold difference in potency directly illustrates how specific substituents beyond the 4-methyl group are critical for high-affinity NNMT engagement, positioning 6-Amino-4-methyl-nicotinamide as a valuable, less-potent control compound or a starting scaffold for further derivatization [1][2].
| Evidence Dimension | NNMT Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4,360 nM |
| Comparator Or Baseline | Optimized 6-amino-nicotinamide analog (structure not fully specified, likely a more complex derivative): 0.150 nM |
| Quantified Difference | Optimized analog is ~29,000-fold more potent than the target compound class |
| Conditions | Inhibition of wild-type human full-length NNMT expressed in E. coli, assessed by reduction in 1-methyl-nicotinamide formation. |
Why This Matters
This data point defines the compound's potency as a moderate NNMT inhibitor, making it unsuitable for applications requiring high-affinity target engagement but valuable as a reference tool in SAR studies or as a synthetic precursor to more potent analogs.
- [1] BindingDB. BDBM50247634 (CHEMBL4067973) - NNMT IC50: 4.36E+3 nM. Assay Description: Inhibition of wild-type human full length NNMT. View Source
- [2] BindingDB. BDBM50566781 (CHEMBL4867273) - NNMT IC50: 0.150 nM. Assay Description: Inhibition of human recombinant NNMT. View Source
